molecular formula C30H38O7 B13065097 KadcoccilactoneN

KadcoccilactoneN

Cat. No.: B13065097
M. Wt: 510.6 g/mol
InChI Key: JRBADSMYLQHZCO-NNHBRIMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of KadcoccilactoneN involves extraction from the roots of Kadsura coccinea using organic solvents followed by chromatographic techniques . The specific synthetic routes and reaction conditions for this compound have not been extensively documented in the literature.

Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through natural extraction processes from the plant roots .

Chemical Reactions Analysis

Types of Reactions: KadcoccilactoneN, like other triterpenoids, can undergo various chemical reactions including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms .

Properties

Molecular Formula

C30H38O7

Molecular Weight

510.6 g/mol

IUPAC Name

(1R,2S,5S,11S,13R,14R,16R,19S,25S,27R)-14,27-dihydroxy-1,6,6,21,25-pentamethyl-7,12,23-trioxaheptacyclo[14.12.0.02,14.05,11.011,13.017,26.019,24]octacosa-9,17(26),20-triene-8,22-dione

InChI

InChI=1S/C30H38O7/c1-14-10-16-11-17-18-12-29(34)21(28(18,5)13-19(31)23(17)15(2)24(16)35-25(14)33)7-6-20-27(3,4)36-22(32)8-9-30(20)26(29)37-30/h8-10,15-16,18-21,24,26,31,34H,6-7,11-13H2,1-5H3/t15-,16+,18-,19+,20-,21-,24?,26+,28+,29+,30-/m0/s1

InChI Key

JRBADSMYLQHZCO-NNHBRIMXSA-N

Isomeric SMILES

C[C@@H]1C2[C@@H](CC3=C1[C@@H](C[C@@]4([C@H]3C[C@]5([C@H]4CC[C@@H]6[C@]7([C@@H]5O7)C=CC(=O)OC6(C)C)O)C)O)C=C(C(=O)O2)C

Canonical SMILES

CC1C2C(CC3=C1C(CC4(C3CC5(C4CCC6C(OC(=O)C=CC67C5O7)(C)C)O)C)O)C=C(C(=O)O2)C

Origin of Product

United States

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